3-methyl-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(1-phenylethyl)benzamide: is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound features a methyl group at the third position of the benzene ring and an N-(1-phenylethyl) substituent on the amide nitrogen. Benzamides are widely studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(1-phenylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzoic acid and 1-phenylethylamine.
Amide Formation: The carboxylic acid group of 3-methylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with 1-phenylethylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-carboxy-N-(1-phenylethyl)benzamide.
Reduction: 3-methyl-N-(1-phenylethyl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-methyl-N-(1-phenylethyl)benzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, benzamide derivatives are studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and neurodegenerative diseases. This compound may be investigated for its ability to modulate specific biological pathways.
Medicine: Benzamides have shown promise as therapeutic agents in the treatment of various conditions, including psychiatric disorders, gastrointestinal diseases, and cancer
Industry: In the industrial sector, benzamides are used as additives in polymers, coatings, and other materials to enhance their properties. This compound may find applications in the development of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-phenylethyl)benzamide depends on its specific biological target. In general, benzamides can interact with enzymes or receptors, modulating their activity. For example, benzamides may inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function. The N-(1-phenylethyl) substituent may enhance the compound’s binding affinity and selectivity for its target.
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibition of enzymes such as HDACs or proteases.
Receptor Modulation: Interaction with receptors involved in neurotransmission or cell signaling pathways.
Comparison with Similar Compounds
N-(1-phenylethyl)benzamide: Lacks the methyl group at the third position of the benzene ring.
3-methyl-N-(2-phenylethyl)benzamide: Features a different position for the phenylethyl substituent.
3-methyl-N-(1-phenylethyl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness: 3-methyl-N-(1-phenylethyl)benzamide is unique due to the presence of both the methyl group at the third position and the N-(1-phenylethyl) substituent. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-N-(1-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-7-6-10-15(11-12)16(18)17-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNZWUKUCJJHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.